![molecular formula C7H3BrF3IO B063161 4-Bromo-2-(trifluoromethoxy)iodobenzene CAS No. 175278-12-3](/img/structure/B63161.png)
4-Bromo-2-(trifluoromethoxy)iodobenzene
Overview
Description
4-Bromo-2-(trifluoromethoxy)iodobenzene is a chemical compound with the molecular formula C7H3BrF3IO and a molecular weight of 366.9 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(trifluoromethoxy)iodobenzene is 1S/C7H3BrF3IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H . This indicates the presence of bromine, iodine, and a trifluoromethoxy group attached to a benzene ring.Physical And Chemical Properties Analysis
4-Bromo-2-(trifluoromethoxy)iodobenzene is a liquid at room temperature . It has a molecular weight of 366.9 . The compound is very dark red/brown in color . It has a density of 2.182 , and a boiling point of 112 °C .Scientific Research Applications
Organic Synthesis
4-Bromo-2-(trifluoromethoxy)iodobenzene: is a valuable reagent in organic synthesis. It is particularly useful in the preparation of various aryl trifluoromethyl ethers , which are important intermediates in the synthesis of complex organic molecules. This compound can undergo palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form biaryl structures that are prevalent in many pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for the synthesis of a wide range of drugs. Its ability to introduce a trifluoromethoxy group into molecules is crucial since this group can significantly alter the biological activity of a compound. The trifluoromethoxy group is known for its lipophilicity and stability, making it a desirable feature in drug design .
Material Science
The compound’s unique properties make it suitable for use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The bromo and iodo substituents on the benzene ring can be used to create conjugated systems that exhibit desirable electronic properties .
Agrochemical Development
In the field of agrochemicals, 4-Bromo-2-(trifluoromethoxy)iodobenzene is used to synthesize compounds with potential pesticidal or herbicidal activity. The introduction of the trifluoromethoxy group can lead to new classes of agrochemicals with improved efficacy and reduced environmental impact .
Fluorinated Compounds Synthesis
This compound is instrumental in the synthesis of fluorinated aromatic compounds, which are increasingly sought after in various industries, including the pharmaceutical and agrochemical sectors. The presence of both bromine and iodine allows for versatile functionalization strategies .
Catalyst and Ligand Synthesis
Finally, 4-Bromo-2-(trifluoromethoxy)iodobenzene can be used in the synthesis of catalysts and ligands for use in chemical reactions. The iodo and bromo groups can be selectively replaced with other functional groups, enabling the creation of a wide variety of catalysts and ligands with specific properties .
Safety and Hazards
4-Bromo-2-(trifluoromethoxy)iodobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Mechanism of Action
Target of Action
This compound is a type of organoiodine compound, which are often used as intermediates in organic synthesis . They can react with various functional groups and participate in a wide range of reactions, making them versatile reagents in the synthesis of complex organic molecules .
Mode of Action
As an organoiodine compound, it likely acts as an electrophile in reactions, reacting with nucleophiles in the synthesis of more complex molecules .
Biochemical Pathways
As a reagent in organic synthesis, its role would typically be to facilitate the formation of new bonds in the target molecules, thereby enabling the synthesis of more complex structures .
Result of Action
As a synthetic reagent, its primary role is to facilitate the formation of new chemical bonds, leading to the synthesis of more complex molecules .
Action Environment
The action of 4-Bromo-2-(trifluoromethoxy)iodobenzene can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . These conditions help maintain the stability and efficacy of the compound .
properties
IUPAC Name |
4-bromo-1-iodo-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWVTCXEZVURNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371351 | |
Record name | 4-Bromo-2-(trifluoromethoxy)iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethoxy)iodobenzene | |
CAS RN |
175278-12-3 | |
Record name | 4-Bromo-2-(trifluoromethoxy)iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-(trifluoromethoxy)iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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